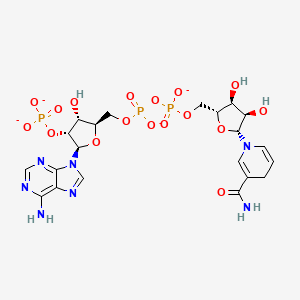

Nadph tetrasodium salt

Descripción

Propiedades

Número CAS |

2646-71-1 |

|---|---|

Fórmula molecular |

C21H26N7Na4O17P3 |

Peso molecular |

833.3 g/mol |

Nombre IUPAC |

tetrasodium;1-[(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonatooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-4H-pyridine-3-carboximidate |

InChI |

InChI=1S/C21H30N7O17P3.4Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;;;/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);;;;/q;4*+1/p-4/t10-,11-,13-,14-,15-,16-,20-,21-;;;;/m1..../s1 |

Clave InChI |

WYWWVJHQDVCHKF-ITGWJZMWSA-J |

SMILES isomérico |

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+] |

SMILES canónico |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+] |

Descripción física |

Solid |

Sinónimos |

Coenzyme II Dinucleotide Phosphate, Nicotinamide-Adenine NADP NADPH Nicotinamide Adenine Dinucleotide Phosphate Nicotinamide-Adenine Dinucleotide Phosphate Nucleotide, Triphosphopyridine Phosphate, Nicotinamide-Adenine Dinucleotide Triphosphopyridine Nucleotide |

Origen del producto |

United States |

Foundational & Exploratory

The Central Role of NADPH Tetrasodium Salt in Cellular Metabolism: A Technical Guide

Nicotinamide Adenine Dinucleotide Phosphate, in its reduced form (NADPH), is a fundamental coenzyme essential for life, acting as the primary electron donor in a vast array of biosynthetic and detoxification reactions.[1][2] The tetrasodium salt is the stable, water-soluble form of NADPH commonly utilized in research and clinical assays.[3][4] This guide provides an in-depth exploration of NADPH's metabolic functions, its production and consumption pathways, quantitative data, and the experimental protocols used by researchers, scientists, and drug development professionals to investigate its role in cellular health and disease.

Core Metabolic Roles of NADPH

NADPH is not primarily used for ATP generation like its counterpart NADH.[5] Instead, its principal function is to provide the reducing power (in the form of hydride ions) for anabolic processes and antioxidant defense.[5][6]

-

Reductive Biosynthesis: NADPH is the indispensable reducing agent for numerous anabolic pathways.[1] This includes the synthesis of fatty acids, cholesterol, steroids, and nucleotides.[1][5][7] These processes are critical for building cellular structures, signaling molecules, and genetic material.

-

Antioxidant Defense: It plays a pivotal role in protecting cells from the damaging effects of reactive oxygen species (ROS).[2][8] NADPH is the electron donor for glutathione reductase, an enzyme that regenerates reduced glutathione (GSH) from its oxidized state (GSSG).[2] GSH is a major cellular antioxidant that directly neutralizes ROS and is a cofactor for glutathione peroxidases.[9]

-

Phagocytic Respiratory Burst: In immune cells like neutrophils and macrophages, the enzyme NADPH oxidase uses NADPH to generate superoxide radicals.[1][8] These radicals are used to destroy invading pathogens in a process known as the respiratory or oxidative burst.[8]

-

Detoxification: Cytochrome P450 enzymes in the liver utilize NADPH to hydroxylate and detoxify a wide range of xenobiotics, including drugs, and endogenous compounds like steroids and alcohols.[8]

Major Metabolic Pathways of NADPH Production

Cells have evolved multiple pathways to ensure a steady supply of NADPH, located in different subcellular compartments to meet specific metabolic demands. The primary sources include the Pentose Phosphate Pathway (PPP), folate metabolism, and enzymes like isocitrate dehydrogenase and malic enzyme.[5][10]

-

Pentose Phosphate Pathway (PPP): This is a major source of cytosolic NADPH.[10] The oxidative phase of the PPP, catalyzed by enzymes like Glucose-6-Phosphate Dehydrogenase (G6PD), converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH in the process.[11][12] The activity of G6PD is tightly regulated by the cellular ratio of NADPH to NADP+, making the PPP highly responsive to the demand for reducing power.[12]

-

Folate-Mediated One-Carbon Metabolism: This pathway has been identified as a significant contributor to both cytosolic and mitochondrial NADPH production.[10][13] Specifically, the oxidation of methylene-tetrahydrofolate to 10-formyl-tetrahydrofolate is coupled to the reduction of NADP+ to NADPH.[13]

-

Isocitrate Dehydrogenases (IDH): The cytosolic (IDH1) and mitochondrial (IDH2) isoforms of this enzyme catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate, producing NADPH in their respective compartments.[5][10]

-

Malic Enzymes (ME): Cytosolic (ME1) and mitochondrial (ME3) malic enzymes generate NADPH by converting malate to pyruvate.[5]

Key Pathways of NADPH Consumption

The reducing power stored in NADPH is utilized by a diverse set of enzymes to drive cellular biosynthesis and maintain redox homeostasis.

-

Glutathione and Thioredoxin Systems: NADPH is essential for maintaining the reduced state of two critical antioxidant systems. It is consumed by glutathione reductase (GR) to regenerate GSH and by thioredoxin reductase (TrxR) to regenerate reduced thioredoxin (Trx).[5] Both GSH and Trx are vital for neutralizing ROS and repairing oxidative damage.

-

Reductive Biosynthesis: As mentioned, NADPH provides the electrons for the synthesis of fatty acids by fatty acid synthase and for the production of cholesterol and other steroids.[1][5]

-

NADPH Oxidases (NOX): The NOX family of enzymes are major consumers of NADPH, using it to produce superoxide for signaling and host defense.[5]

-

Cytochrome P450 Reductase: This enzyme transfers electrons from NADPH to cytochrome P450 enzymes, enabling the metabolism of a wide variety of substrates.[8]

Quantitative Insights into NADPH Metabolism

Quantifying the levels and fluxes of NADPH is crucial for understanding the metabolic state of cells. Below is a summary of reported quantitative data from various studies.

| Parameter | Organism/Tissue | Value | Significance | Reference |

| NADPH:NADP+ Ratio | Rat Liver (Cytosol) | ~100:1 | Indicates a highly reducing cytosolic environment favoring biosynthetic reactions. | [12] |

| Median NADP Conc. | Human Red Blood Cells | 33.2 nmol/ml | Baseline level of the oxidized form in a critical cell type. | [14] |

| Median NADPH Conc. | Human Red Blood Cells | 22.4 nmol/ml | Baseline level of the reduced form, vital for antioxidant defense in RBCs. | [14] |

| Total Cytosolic NADPH Production Rate | HEK293T Cells (under H₂O₂ stress) | 5.5 nmol/µl⁻¹/h⁻¹ | Demonstrates the dynamic response of NADPH production to oxidative stress. | [15] |

| NADPH Source Contribution | Proliferating Cells | PPP: Largest contributor; Folate Metabolism: Nearly comparable | Highlights the unexpected importance of folate metabolism in generating NADPH. | [13][15] |

Experimental Protocols for NADPH Quantification

Several methods are available to measure NADPH levels and the NADPH/NADP+ ratio, each with its own advantages.

1. Spectrophotometric Cycling Assay

This method relies on an enzymatic cycling reaction to amplify the signal, allowing for the sensitive detection of NADP+ and NADPH.

-

Principle: In the presence of excess Glucose-6-Phosphate (G6P) and G6P Dehydrogenase (G6PD), NADP+ is reduced to NADPH. The newly formed NADPH then reduces a chromogenic substrate (e.g., MTT) via a diaphorase, which produces a colored formazan product. The rate of color formation is proportional to the initial amount of NADP(H) in the sample.

-

Methodology for NADP+/NADPH Extraction:

-

Sample Preparation: Homogenize tissue samples or lyse cells in a suitable extraction buffer (e.g., 20 mM nicotinamide, 20 mM NaHCO₃, 100 mM Na₂CO₃).[16]

-

Differential Destruction: To measure NADP+ and NADPH separately, the differential stability of the molecules is exploited.

-

For NADPH measurement : Add an aliquot of the extract to a tube and heat at 60°C for 30 minutes in a basic solution to destroy NADP+.[16]

-

For NADP+ measurement : Add an aliquot of the extract to a tube containing HCl and heat to destroy NADPH. Neutralize the sample with Trizma base before the assay.

-

-

Total NADP(H): Use the untreated extract to measure the total pool.

-

-

Assay Protocol:

-

Add the prepared sample (treated or untreated) to a 96-well plate.

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, G6P, G6PD, MTT, and a cycling enzyme (e.g., phenazine methosulfate).[16]

-

Add the reaction mixture to the wells.

-

Monitor the change in absorbance over time at 570 nm using a plate reader.[16]

-

Quantify the concentration by comparing the reaction rate to a standard curve generated with known concentrations of NADPH.

-

2. Luminescence-Based Assay (e.g., NADP/NADPH-Glo™)

This is a highly sensitive method that measures light output resulting from a series of coupled enzymatic reactions.

-

Principle: The assay uses a NADP-cycling enzyme and substrate to generate NADPH. This NADPH is then used by a specific reductase to convert a proluciferin substrate into luciferin. The amount of luciferin produced is then quantified using luciferase, and the resulting light signal is proportional to the amount of NADP(H) in the sample.

-

Methodology:

-

Lyse cells directly in a 96-well plate using a detergent-based lysis solution provided in the kit.[17] An accessory protocol allows for separate measurement of NADP+ and NADPH using acid/base treatment similar to the spectrophotometric method.[17]

-

Add a single "Detection Reagent" containing all necessary enzymes and substrates (reductase, proluciferin, cycling enzymes, luciferase).[17]

-

Incubate at room temperature for 30-60 minutes.[17]

-

Read the luminescence using a plate luminometer.[18]

-

Calculate the concentration based on a standard curve.

-

3. Quantitative Flux Analysis via LC-MS

This advanced technique uses stable isotope tracers to measure the rate of NADPH production (flux) from different pathways.

-

Principle: Cells are cultured with substrates labeled with stable isotopes (e.g., deuterium-labeled glucose). The deuterium atoms are transferred to NADPH during metabolic reactions. Liquid Chromatography-Mass Spectrometry (LC-MS) is then used to measure the rate of deuterium incorporation into the NADPH pool, allowing for the calculation of the flux through specific production pathways.[13][19]

-

Methodology:

-

Culture cells in media containing a labeled substrate (e.g., [1-²H]glucose to probe the PPP).[15]

-

After a set time, quench metabolism rapidly and extract the metabolites.

-

Separate NADP+ and NADPH using liquid chromatography.

-

Analyze the isotopic labeling patterns of the molecules using a mass spectrometer.[13]

-

Use mathematical modeling to calculate the contribution of the labeled pathway to total NADPH production.[13]

-

References

- 1. Nicotinamide adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]

- 2. Nadph tetrasodium salt: Introduction and Application_Chemicalbook [chemicalbook.com]

- 3. glpbio.com [glpbio.com]

- 4. NADPH, Tetrasodium Salt [sigmaaldrich.com]

- 5. NADPH—The Forgotten Reducing Equivalent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cellular Metabolism - NADPH [ftexploring.com]

- 7. quora.com [quora.com]

- 8. This compound - Nicotinamide Adenine-dinucleotide Phosphate [pharma-industry-review.com]

- 9. Overview of Pentose Phosphate Pathway - Creative Proteomics [metabolomics.creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. microbenotes.com [microbenotes.com]

- 12. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 13. Quantitative flux analysis reveals folate-dependent NADPH production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ovid.com [ovid.com]

- 16. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]

- 17. promega.de [promega.de]

- 18. 4.11. NADP/NADPH Assay [bio-protocol.org]

- 19. quantitative-flux-analysis-reveals-folate-dependent-nadph-production - Ask this paper | Bohrium [bohrium.com]

An In-depth Technical Guide on the Core Functions of NADPH as a Reducing Agent in Biochemical Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Nicotinamide Adenine Dinucleotide Phosphate (NADPH) is a fundamental coenzyme essential for a multitude of life-sustaining biochemical reactions. Unlike its analogue NADH, which is primarily catabolized through the electron transport chain for ATP production, NADPH serves as the principal currency of reducing equivalents for anabolic biosynthesis and the primary defense against oxidative stress. Its reduced state is maintained at a high potential by the cell, driving thermodynamically unfavorable reductive reactions forward. This guide provides a comprehensive technical overview of NADPH's core functions, focusing on its roles in reductive biosynthesis, antioxidant defense, and redox signaling. It includes quantitative data, detailed experimental protocols for its measurement and the analysis of related enzyme activities, and visual diagrams of key pathways to offer a thorough resource for researchers in life sciences and drug development.

Core Functions of NADPH as a Reductant

The unique structural feature of NADPH—an additional phosphate group on the 2' position of the adenosine ribose—allows it to be specifically recognized by a distinct set of enzymes, thereby separating its pool from the NADH pool. This separation enables the cell to independently regulate catabolic and anabolic processes. The high intracellular ratio of NADPH to its oxidized form, NADP+, creates a powerful reducing environment essential for three major cellular activities.[1]

Anabolic Biosynthesis

NADPH is the primary electron donor in reductive biosynthetic pathways, providing the necessary reducing power to construct complex macromolecules from simple precursors.[2][3]

-

Fatty Acid Synthesis: The de novo synthesis of fatty acids is a reductive process that occurs in the cytoplasm. The elongation of the fatty acyl chain requires the repetitive reduction of keto and enoyl groups. For the synthesis of one molecule of palmitate (16:0) from acetyl-CoA, 14 molecules of NADPH are consumed.[4][5][6][7]

-

Cholesterol and Steroid Synthesis: The biosynthesis of cholesterol and, subsequently, steroid hormones involves multiple reductive steps that are dependent on NADPH.[8][9][10][11] The rate-limiting enzyme, HMG-CoA reductase, utilizes two molecules of NADPH to convert HMG-CoA to mevalonate.[10][11] The complete synthesis of one cholesterol molecule requires a total of 16 moles of NADPH.[9]

-

Nucleotide Synthesis: NADPH is essential for the production of deoxyribonucleotides from ribonucleotides, a critical step in DNA synthesis and repair. The enzyme ribonucleotide reductase catalyzes this reduction, using electrons that are transferred from NADPH via the thioredoxin system.[2][12]

Antioxidant Defense

NADPH is the ultimate reductant for the two principal antioxidant systems in the cell, which neutralize reactive oxygen species (ROS) and repair oxidative damage.[13][14][15]

-

The Glutathione System: Glutathione Reductase (GR) is a key enzyme that uses NADPH to reduce glutathione disulfide (GSSG) back to its active, reduced form, glutathione (GSH).[16][17] GSH is a potent antioxidant that can directly scavenge ROS or act as a cofactor for glutathione peroxidases, which detoxify peroxides.[18][19] The maintenance of a high GSH/GSSG ratio is critically dependent on a steady supply of NADPH.[17]

-

The Thioredoxin System: Thioredoxin Reductase (TrxR) utilizes NADPH to reduce the disulfide bond in oxidized thioredoxin (Trx). Reduced thioredoxin is a powerful protein disulfide reductase that can repair oxidized proteins and is the direct reducing agent for enzymes like ribonucleotide reductase and peroxiredoxins.[13]

Redox Signaling and Phagocytosis

While primarily an antioxidant currency, NADPH can also be used to intentionally generate ROS for signaling purposes and host defense.

-

NADPH Oxidase (NOX) Complex: In phagocytic cells like neutrophils and macrophages, the NOX2 enzyme complex is assembled in the phagosomal membrane upon activation. It transfers an electron from NADPH to molecular oxygen to generate a superoxide anion (O₂⁻).[20][21] This "respiratory burst" is a crucial component of the innate immune response, as the generated ROS are highly effective at killing engulfed pathogens.[20]

-

Redox Signaling: In non-phagocytic cells, various NOX isoforms generate low levels of ROS that act as second messengers in numerous signaling pathways, regulating processes such as cell proliferation, differentiation, and apoptosis.[7][22][23] This controlled ROS production is entirely dependent on NADPH as the electron donor.[21]

Quantitative Data on NADPH and Related Enzymes

The function of NADPH is tightly controlled by its cellular concentration, the ratio to its oxidized form, and the kinetic properties of the enzymes that produce and consume it.

Table 1: Cellular Concentrations and Ratios of NADP+/NADPH

| Parameter | Cytosol | Mitochondria | Reference(s) |

| Free NADPH Concentration | ~3 µM | ~37 µM | [15] |

| NADPH/NADP+ Ratio | >3:1 to ~100:1 | Maintained at a highly reduced state | [19][22] |

| Total NADP(H) Concentration | 1-10 mM (mostly bound) | 1-10 mM (mostly bound) | [24] |

Note: The majority of cellular NADP(H) is bound to proteins. Free concentrations are significantly lower but are what determine the redox potential.[24]

Table 2: Stoichiometry of NADPH in Key Biosynthetic Pathways

| Pathway | Product | NADPH Molecules Consumed | Overall Reaction | Reference(s) |

| Fatty Acid Synthesis | Palmitate (16:0) | 14 | 8 Acetyl-CoA + 7 ATP + 14 NADPH → Palmitate + 8 CoA + 7 ADP + 7 Pi + 14 NADP⁺ + 6 H₂O | [4][6][7] |

| Cholesterol Synthesis | Cholesterol | 16 | 18 Acetyl-CoA + 36 ATP + 16 NADPH → Cholesterol + ... | [9] |

Table 3: Kinetic Parameters of Key NADPH-Dependent Enzymes

| Enzyme | Organism/Source | Km (NADPH) | Km (Substrate) | Reference(s) |

| Glutathione Reductase | Human Erythrocytes | 8.5 µM | 65 µM (GSSG) | [25] |

| Glutathione Reductase | Yeast | 3.8 µM | 55 µM (GSSG) | [25] |

| Glutathione Reductase | E. coli | 3-6 µM | - | [26] |

| Glutathione Reductase | Allochromatium vinosum | 309 µM | 7 mM (GSSG) | [27] |

| Thioredoxin Reductase | Arabidopsis | 33 µM | 77 µM (GSSG for GR1) | [28] |

Key Signaling Pathways and Workflows

Visual representations of the core pathways involving NADPH provide a clear framework for understanding its central role in cellular metabolism.

Caption: Oxidative phase of the PPP, a major source of cytosolic NADPH.

Caption: The Glutathione system uses NADPH to detoxify reactive oxygen species.

Caption: NADPH Oxidase uses NADPH to generate superoxide for defense or signaling.

Caption: Workflow for quantifying NADPH and NADP+ levels in biological samples.

Experimental Protocols

Accurate quantification of NADPH levels and the activity of related enzymes is crucial for research and development. The following are detailed methodologies for key assays.

Protocol for Fluorometric Measurement of NADP+/NADPH Ratio

This protocol is based on commercially available kits that allow for the sensitive detection of NADP+ and NADPH in cell and tissue lysates.[2][8] The principle involves an enzymatic cycling reaction where the coenzyme is used to generate a fluorescent product.[2] Differential extraction is used to measure the oxidized and reduced forms separately.

A. Materials:

-

96-well black microtiter plate with a clear bottom.

-

Fluorescence microplate reader (Excitation: 530-570 nm, Emission: 590-600 nm).

-

NADP+/NADPH Assay Kit (containing Extraction Buffer, Assay Buffer, Cycling Reagent/Enzyme Mix, Fluorometric Probe, and NADP+ Standard).

-

0.1 N HCl and 0.1 N NaOH.

-

Microcentrifuge and 10 kDa spin filters.

B. Sample Preparation and Extraction:

-

Harvesting: Harvest cells (1-5 x 10⁶) or tissue (10-20 mg) and wash with cold PBS.

-

Homogenization: Resuspend the pellet in 0.5 mL of ice-cold 1X Extraction Buffer. Homogenize on ice using a sonicator or Dounce homogenizer.

-

Deproteinization: Centrifuge the homogenate at 14,000 rpm for 5 minutes at 4°C. Filter the supernatant through a 10 kDa spin filter to remove proteins, which can interfere with the assay and degrade NADPH.[2]

-

Differential Extraction:

-

For NADPH Measurement: To a 25 µL aliquot of the deproteinized sample, add 5 µL of 0.1 N NaOH. Mix thoroughly. Incubate at 80°C for 60 minutes to destroy NADP+.[2][8]

-

For NADP+ Measurement: To a separate 25 µL aliquot, add 5 µL of 0.1 N HCl. Mix thoroughly. Incubate at 80°C for 60 minutes to destroy NADPH.[2][8]

-

-

Neutralization: After incubation, cool samples on ice. Add 20 µL of 1X Assay Buffer to each tube to neutralize the pH. Vortex and centrifuge briefly. Keep samples on ice until the assay is performed.[2]

C. Assay Procedure:

-

Standard Curve Preparation: Prepare a series of NADP+ standards (e.g., 0 nM to 1 µM) in 1X Assay Buffer according to the kit manufacturer's instructions.

-

Plate Loading: Add 50 µL of each standard and prepared sample (in duplicate or triplicate) into the wells of the 96-well plate.

-

Reaction Initiation: Prepare the NADP Cycling Reagent mix as per the kit protocol. Add 50 µL of the Cycling Reagent to each well. Mix thoroughly by gentle shaking.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light. The assay is continuous, so kinetics can be monitored.[2]

-

Measurement: Read the fluorescence using the appropriate excitation and emission wavelengths.

D. Data Analysis:

-

Subtract the fluorescence of the blank (0 nM standard) from all readings.

-

Plot the fluorescence values of the standards against their concentrations to generate a standard curve.

-

Determine the concentration of NADP+ and NADPH in the respective samples by interpolating their fluorescence values on the standard curve.

-

Calculate the NADPH/NADP+ ratio. Remember to account for all dilution factors introduced during sample preparation.

Protocol for Glutathione Reductase (GR) Activity Assay

This spectrophotometric assay measures GR activity by monitoring the decrease in absorbance at 340 nm resulting from NADPH oxidation.[17][19][29][30]

A. Materials:

-

UV/Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm.

-

Quartz cuvettes or UV-transparent 96-well plates.

-

Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA.

-

Substrate Solution: 2 mM Oxidized Glutathione (GSSG) in Assay Buffer.

-

Cofactor Solution: 2 mM NADPH in Assay Buffer (prepare fresh daily).[30]

-

Sample (cell lysate, tissue homogenate, or purified enzyme).

B. Assay Procedure:

-

Reaction Mix Preparation: For each 1 mL reaction, prepare a master mix. A typical setup in a cuvette would be:

-

800 µL Assay Buffer

-

100 µL GSSG Solution (final concentration 0.2 mM)

-

20 µL Sample (diluted in Assay Buffer to ensure the rate is linear)

-

-

Blank Reaction: Prepare a blank for each sample by substituting the GSSG Solution with Assay Buffer to measure any GSSG-independent NADPH oxidation.[29]

-

Equilibration: Pre-incubate the reaction mix (without NADPH) at 25°C for 5 minutes.

-

Reaction Initiation: Start the reaction by adding 100 µL of the NADPH Solution (final concentration 0.2 mM). Mix immediately by inverting the cuvette or by pipetting.

-

Measurement: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 340 nm every minute for at least 5 minutes. The rate should be linear for at least 1-2 minutes.

C. Data Analysis:

-

Calculate the rate of absorbance change per minute (ΔA₃₄₀/min) from the linear portion of the curve.

-

Subtract the rate of the blank reaction from the sample reaction rate to get the net rate.

-

Calculate the enzyme activity using the Beer-Lambert law:

-

Activity (µmol/min/mL) = (ΔA₃₄₀/min * Reaction Volume (mL)) / (ε * Path Length (cm))

-

Where ε (molar extinction coefficient) for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.[30]

-

-

Express the final activity in terms of specific activity (e.g., U/mg protein) by dividing by the protein concentration of the sample. One unit (U) is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.[30]

Protocol for Glucose-6-Phosphate Dehydrogenase (G6PD) Activity Assay

This colorimetric assay measures the activity of G6PD, a primary NADPH-producing enzyme, by quantifying the rate of NADPH generation. The generated NADPH reduces a probe to a colored product with absorbance at 450 nm.[16][31]

A. Materials:

-

Spectrophotometric microplate reader capable of reading absorbance at 450 nm.

-

Clear, flat-bottom 96-well plate.

-

G6PD Assay Kit (containing Assay Buffer, G6PD Substrate, Developer, and NADH or NADPH Standard).

-

Sample (cell lysate, erythrocyte lysate, or tissue homogenate).

B. Sample Preparation:

-

Homogenize cells (~1x10⁶) or tissue (~10 mg) in ice-cold PBS or Assay Buffer.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to remove insoluble material.

-

Collect the supernatant. Dilute if necessary to ensure the activity falls within the linear range of the assay.

C. Assay Procedure:

-

Standard Curve Preparation: Prepare a standard curve using the provided NADH or NADPH standard (e.g., 0 to 12.5 nmol/well) according to the kit instructions.

-

Plate Loading: Add 50 µL of each standard and sample into duplicate wells. For each sample, prepare a background control well containing 50 µL of the sample.

-

Reaction Mix Preparation: Prepare a Master Reaction Mix containing Assay Buffer, G6PD Developer, and G6PD Substrate. Also, prepare a Background Reaction Mix without the G6PD Substrate.

-

Reaction Initiation:

-

Add 50 µL of the Master Reaction Mix to the standard and sample wells.

-

Add 50 µL of the Background Reaction Mix to the sample background control wells.

-

-

Measurement: Immediately measure the absorbance at 450 nm in kinetic mode at 37°C. Take readings every 5 minutes for 30-60 minutes, protecting the plate from light.

D. Data Analysis:

-

Calculate the rate of absorbance change (ΔA₄₅₀/min) for each well.

-

Subtract the background rate from the sample rate to get the net rate for each sample.

-

Plot the standard curve of absorbance vs. nmol of NADH/NADPH.

-

Apply the net ΔA₄₅₀/min for each sample to the standard curve to determine the rate of NADPH generation (nmol/min).

-

Express the final activity as Specific Activity (e.g., mU/mg protein), where 1 mU is defined as the generation of 1 nmol of NADPH per minute.

This document is intended for research purposes only. All experimental procedures should be performed in accordance with institutional safety guidelines and regulations.

References

- 1. abcam.com [abcam.com]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The chemical logic behind... fatty acid metabolism [homepage.ufp.pt]

- 5. m.youtube.com [m.youtube.com]

- 6. Solved The stoichiometry for fatty acid synthesis is as | Chegg.com [chegg.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NADP+/NADPH Assay Kit (Fluorometric) | ABIN5067574 [antibodies-online.com]

- 9. STUDENT CONSULT (ver. 2.3) [aris.gusc.lv]

- 10. pharmacy180.com [pharmacy180.com]

- 11. m.youtube.com [m.youtube.com]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. Cholesterol: Synthesis, Metabolism, and Regulation - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Monitoring NAD(H) and NADP(H) dynamics during organismal development with genetically encoded fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. mmpc.org [mmpc.org]

- 18. docs.aatbio.com [docs.aatbio.com]

- 19. raybiotech.com [raybiotech.com]

- 20. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Investigating mitochondrial redox state using NADH and NADPH autofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Reddit - The heart of the internet [reddit.com]

- 24. Cytoplasmic and Mitochondrial NADPH-Coupled Redox Systems in the Regulation of Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 25. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 26. Glutathione reductase: comparison of steady-state and rapid reaction primary kinetic isotope effects exhibited by the yeast, spinach, and Escherichia coli enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. jscimedcentral.com [jscimedcentral.com]

- 28. The NADPH-dependent thioredoxin system constitutes a functional backup for cytosolic glutathione reductase in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 29. oxfordbiomed.com [oxfordbiomed.com]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. abcam.com [abcam.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties and Structure of NADPH Tetrasodium Salt

This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt (NADPH-Na4). It includes detailed data, experimental protocols, and visualizations to support research and development activities.

Chemical Structure and Properties

NADPH is a ubiquitous coenzyme that serves as a critical electron donor in a vast array of anabolic reactions.[1][2] It is the reduced form of NADP+ and is essential for biosynthetic pathways such as fatty acid and cholesterol synthesis, as well as for maintaining the cellular antioxidant defense systems.[3][4] The tetrasodium salt form is a stable, water-soluble powder commonly used in research.

Molecular Structure

NADPH consists of two nucleotide units joined through their phosphate groups. One nucleotide contains an adenine base, and the other contains a nicotinamide ring, which is the active site for redox reactions. The "P" in NADPH signifies an additional phosphate group attached to the 2' position of the ribose sugar of the adenine nucleotide, distinguishing it from NADH.

Physicochemical Properties

The key chemical and physical properties of this compound are summarized below for easy reference.

| Property | Value | Citation(s) |

| Molecular Formula | C₂₁H₂₆N₇O₁₇P₃Na₄ | [2][5][6][7] |

| Molecular Weight | 833.35 g/mol | [1][2][5][8] |

| CAS Number | 2646-71-1 | [1][2][5][8] |

| Appearance | White to light yellow solid powder | [7][9][10] |

| Purity | ≥93% (Enzymatic Assay), ≥95% (HPLC) | [2][5][7] |

| Solubility | Water: up to 50 mg/mL. Insoluble in DMSO and Ethanol. | [5][11] |

| Storage (Solid) | Store desiccated at -20°C, protected from light. | [5][8][12][13] |

| Storage (Solution) | Aliquot and store at -20°C for up to 2 months or -80°C for 1 year. | [8][14][15] |

| Melting Point | >250°C (decomposes) | [16][17] |

Spectroscopic Data

Spectrophotometry is a fundamental technique for the quantification and purity assessment of NADPH. The reduced nicotinamide ring exhibits a characteristic absorbance maximum at 340 nm, which is absent in the oxidized form (NADP+).

| Parameter | Value | Citation(s) |

| Molar Extinction Coefficient (ε) | 6,220 L·mol⁻¹·cm⁻¹ at 340 nm (pH 10) | [18][19][20] |

| Absorbance Maximum (λmax) | 340 nm and 260 nm | [20] |

| Purity Indicator (A₃₄₀ / A₂₆₀ Ratio) | ~0.43 for pure NADPH. An increase in this ratio suggests oxidation. | [13][20] |

Biological Role and Metabolic Pathways

NADPH is a powerhouse of reducing equivalents, indispensable for both biosynthesis and cellular defense. Its concentration is tightly regulated, with the cellular ratio of NADPH to NADP+ heavily favoring the reduced form, thereby creating a high-potential electron source.[21]

Key metabolic functions include:

-

Reductive Biosynthesis : NADPH provides the necessary electrons for the synthesis of fatty acids, steroids, cholesterol, amino acids, and nucleotides.[3][4][22]

-

Antioxidant Defense : It is the ultimate reductant for regenerating key antioxidant molecules. It recycles oxidized glutathione (GSSG) back to its reduced state (GSH) via glutathione reductase and reduces oxidized thioredoxin.[1][3][4]

-

Immune Response : In immune cells, the enzyme NADPH oxidase uses NADPH to generate superoxide radicals, which are used to destroy pathogens.[3][22]

-

Detoxification : Cytochrome P450 enzymes in the liver utilize NADPH to hydroxylate and detoxify drugs and other xenobiotics.[23]

Experimental Protocols

Accurate preparation and quantification of NADPH are critical for reliable experimental outcomes. The following protocols provide standardized methodologies.

Protocol for Preparation of NADPH Stock Solution

-

Preparation : Bring the vial of this compound to room temperature before opening to prevent condensation, as the compound is hygroscopic.[24]

-

Weighing : In a suitable container, weigh out the desired amount of NADPH powder.

-

Dissolution : Dissolve the powder in a high-purity buffer (e.g., 10 mM Tris-HCl, pH 7.5) or sterile water to a target concentration (e.g., 10-50 mM).[5] Ensure complete dissolution.

-

Concentration Verification : Determine the precise concentration spectrophotometrically.

-

Storage : Aliquot the stock solution into single-use tubes, flash-freeze, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8][15]

Protocol for Spectrophotometric Enzyme Assay (NADPH Consumption)

This protocol describes a general method for assaying an enzyme that consumes NADPH.

-

Reagent Preparation : Prepare a reaction buffer appropriate for the enzyme of interest. Prepare solutions of the enzyme's substrate and the enzyme itself.

-

Assay Mixture : In a 1 cm pathlength cuvette, prepare the reaction mixture. A typical mixture includes:

-

Reaction Buffer

-

Substrate(s)

-

NADPH (final concentration typically 0.1 - 0.2 mM)[19]

-

-

Initiation : Mix the components by pipetting and place the cuvette in a temperature-controlled spectrophotometer. Allow the mixture to equilibrate and measure the baseline absorbance at 340 nm.

-

Enzyme Addition : Initiate the reaction by adding a small volume of the enzyme solution and mix immediately.

-

Data Acquisition : Monitor the decrease in absorbance at 340 nm over time. Record data at regular intervals (e.g., every 15-30 seconds) for several minutes.

-

Calculation of Activity : The rate of reaction is the change in absorbance per unit of time (ΔA/min). Enzyme activity can be calculated as: Activity (μmol/min/mL) = (ΔA/min * Total Assay Volume) / (ε * Enzyme Volume) where ε is the molar extinction coefficient (6.22 for mM calculations).[19]

References

- 1. NADPH, Tetrasodium Salt [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. NADPH—The Forgotten Reducing Equivalent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. NADPH reduced form tetrasodium salt | NADPH Oxidase Inhibitors: R&D Systems [rndsystems.com]

- 6. This compound, 100 mg, CAS No. 2646-71-1 | Coenzymes | Biochemistry | Life Science | Carl ROTH - International [carlroth.com]

- 7. custombiotech.roche.com [custombiotech.roche.com]

- 8. This compound | electron donor | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 328740010 [thermofisher.com]

- 11. selleckchem.com [selleckchem.com]

- 12. westliberty.edu [westliberty.edu]

- 13. oycus.com [oycus.com]

- 14. This compound | Reducing reagent | 2646-71-1 | Hello Bio [hellobio.com]

- 15. NADPH, Tetrasodium Salt [sigmaaldrich.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. This compound | 2646-71-1 [chemicalbook.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. Nicotinamide adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]

- 23. google.com [google.com]

- 24. NADPH, Tetrasodium Salt - CAS 2646-71-1 - Calbiochem | 481973 [merckmillipore.com]

difference between NADPH and NADH in biological systems

An In-depth Technical Guide to the Core Differences Between NADPH and NADH in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinamide adenine dinucleotide (NAD) and its phosphorylated counterpart, nicotinamide adenine dinucleotide phosphate (NADP), are ubiquitous coenzymes essential for life. In their reduced forms, NADH and NADPH, they serve as critical carriers of electrons, yet their roles within biological systems are sharply delineated. NADH is primarily involved in catabolic reactions that generate ATP, whereas NADPH is the principal reducing equivalent for anabolic reactions and antioxidant defense. This guide provides a detailed examination of their structural, functional, and metabolic distinctions, supported by quantitative data, experimental methodologies, and pathway visualizations to offer a comprehensive resource for researchers and drug development professionals.

Structural Distinction and its Functional Consequence

The fundamental structural difference between NADH and NADPH is the presence of an additional phosphate group on the 2' position of the ribose moiety attached to the adenine in NADPH.[1][2][3][4] This seemingly minor modification is of profound functional importance. The phosphate group acts as a molecular determinant, allowing enzymes to specifically recognize and bind either NADH or NADPH.[5] This specificity prevents NADPH from being utilized by the mitochondrial respiratory chain for ATP production and, conversely, restricts NADH from participating in most biosynthetic pathways.[1] This enzymatic discrimination is the cornerstone of the cell's ability to maintain two separate but essential pools of reducing power, independently regulating catabolic and anabolic processes.[5]

The Functional Dichotomy: Catabolism vs. Anabolism

The distinct roles of NADH and NADPH are best understood through the lens of cellular metabolism's two major arms: catabolism (the breakdown of molecules to release energy) and anabolism (the synthesis of complex molecules).

NADH: The Currency of Catabolism

NADH's primary function is to transfer electrons harvested from the breakdown of glucose, fatty acids, and other nutrients to the electron transport chain (ETC) in the mitochondria.[6][7][8][9] This process, known as oxidative phosphorylation, is the most efficient means of ATP production in the cell.

-

Role as an Oxidizing Agent (as NAD+): In catabolic pathways like glycolysis and the Krebs cycle, the oxidized form, NAD+, acts as an oxidizing agent, accepting electrons from metabolic intermediates.[9][10]

-

High NAD+/NADH Ratio: Cells maintain a high ratio of NAD+ to NADH.[5] This high concentration of the oxidized form favors the oxidative reactions of catabolism, ensuring a continuous flow of metabolites through these energy-yielding pathways.

-

ATP Generation: The NADH generated donates its high-energy electrons to Complex I of the ETC, driving the pumping of protons and ultimately leading to the synthesis of ATP.[6][7][9]

NADPH: The Powerhouse of Anabolism and Antioxidant Defense

NADPH serves as the primary electron donor in reductive biosynthesis and is a critical component of the cell's antioxidant defense systems.[11][12][13]

-

Role as a Reducing Agent: In its reduced form, NADPH provides the necessary reducing power for anabolic pathways, including the synthesis of fatty acids, cholesterol, steroid hormones, and nucleotides.[11][13][14]

-

Low NADP+/NADPH Ratio: In contrast to the NAD+/NADH pool, the cell maintains a low ratio of NADP+ to NADPH, meaning the reduced form is more abundant.[5][15] This highly reduced state creates a strong driving force for reductive biosynthetic reactions.

-

Antioxidant Defense: NADPH is indispensable for regenerating the reduced forms of key antioxidant molecules. It is the essential cofactor for glutathione reductase, which reduces oxidized glutathione (GSSG) back to its protective reduced state (GSH), and for thioredoxin reductase.[11][13][15] These systems are vital for detoxifying reactive oxygen species (ROS) and preventing oxidative damage.[16]

Major Metabolic Pathways

The segregation of NADH and NADPH functions is maintained by their production in distinct metabolic pathways and cellular compartments.

NADH Production

-

Glycolysis (Cytosol): The conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate generates NADH.[2][8]

-

Pyruvate Dehydrogenase Complex (Mitochondria): The conversion of pyruvate to acetyl-CoA produces NADH.

-

Krebs Cycle (Mitochondria): Multiple steps in the Krebs cycle, including the conversion of isocitrate, α-ketoglutarate, and malate, generate NADH.[2][9]

-

Fatty Acid β-Oxidation (Mitochondria): The oxidation of fatty acids is a major source of NADH.

NADPH Production

-

Pentose Phosphate Pathway (PPP) (Cytosol): This is the primary source of cytosolic NADPH.[5][14] The oxidative phase of the PPP is crucial for providing NADPH for fatty acid synthesis and antioxidant defense.

-

Malic Enzyme (Cytosol & Mitochondria): The oxidative decarboxylation of malate to pyruvate generates NADPH.[14][17]

-

Isocitrate Dehydrogenase (Cytosol & Mitochondria): Cytosolic and mitochondrial isoforms of NADP+-dependent isocitrate dehydrogenase produce NADPH.[13]

-

Nicotinamide Nucleotide Transhydrogenase (NNT) (Mitochondria): This inner mitochondrial membrane protein can generate NADPH by transferring hydride ions from NADH, directly linking the two pools.[18][19]

Quantitative Data Summary

The functional differences between NADH and NADPH are reflected in their distinct cellular concentrations and redox potentials.

| Parameter | NADH / NAD+ Pool | NADPH / NADP+ Pool | Reference |

| Primary Role | Catabolism (ATP Production) | Anabolism & Antioxidant Defense | [1][10][12] |

| Typical Cellular Ratio | High NAD+/NADH (~100-1000) | Low NADP+/NADPH (~0.01-0.1) | [5][15][20] |

| Dominant Form | Oxidized (NAD+) | Reduced (NADPH) | [5][15] |

| Standard Redox Potential (E°') | -0.320 V | -0.324 V | [1] |

| Primary Location | Mitochondria, Cytosol | Cytosol, Mitochondria | [5][18] |

| Major Generating Pathways | Glycolysis, Krebs Cycle, β-Oxidation | Pentose Phosphate Pathway, Malic Enzyme | [2][3][14] |

| Major Consuming Pathways | Electron Transport Chain | Reductive Biosynthesis, Glutathione/Thioredoxin Reduction | [6][11][13] |

| Cytosolic Free Concentration | NAD+: ~50-110 µM | NADPH: ~3 µM | [20] |

| Mitochondrial Free Concentration | - | NADPH: ~37 µM | [20] |

Experimental Protocols

Accurate measurement of NAD(H) and NADP(H) pools is critical but challenging due to their reactivity and potential for interconversion during extraction.[21]

Protocol 1: Spectrophotometric/Enzyme Cycling Assay for NAD+/NADH and NADP+/NADPH Quantification

This method relies on the differential stability of the oxidized and reduced forms in acidic and basic conditions.

Principle: Reduced forms (NADH, NADPH) are stable in basic conditions but are rapidly destroyed by acid. Oxidized forms (NAD+, NADP+) are stable in acidic conditions but are destroyed by base. By performing parallel extractions in acid and base, one can selectively measure either the oxidized or reduced pool. The quantification is achieved using an enzyme cycling reaction that generates a colored product (e.g., formazan dye) measured spectrophotometrically.[22]

Methodology:

-

Sample Collection & Homogenization:

-

Rapidly harvest cells or tissue and immediately quench metabolic activity (e.g., by flash-freezing in liquid nitrogen).

-

Homogenize the sample on ice in an appropriate buffer. Determine protein concentration for normalization.

-

-

Extraction:

-

For NAD(H) Measurement (Reduced Forms): To a sample aliquot, add an equal volume of 0.2 N NaOH extraction buffer. Heat at 60°C for 30 minutes to destroy oxidized forms.[23] Cool on ice.

-

For NAD(P)+ Measurement (Oxidized Forms): To a separate sample aliquot, add an equal volume of 0.2 N HCl extraction buffer. Heat at 60°C for 30 minutes to destroy reduced forms.[23] Cool on ice.

-

For Total NAD(P)(H) Measurement: Extract with a neutral buffer.

-

-

Neutralization & Centrifugation:

-

Neutralize the acidic extract with 0.2 N NaOH and the basic extract with 0.2 N HCl to a pH between 7.0 and 7.8.

-

Centrifuge all samples at >10,000 x g for 5-10 minutes at 4°C to pellet debris. Collect the supernatant.

-

-

Enzyme Cycling Reaction:

-

Prepare a reaction mix containing a suitable substrate (e.g., alcohol for NADH, G6P for NADPH), a dehydrogenase enzyme (alcohol dehydrogenase for NADH, G6PDH for NADPH), a tetrazolium salt (e.g., MTT or WST-1), and an electron mediator (e.g., phenazine ethosulfate).

-

Add the extracted sample supernatant to the reaction mix in a 96-well plate.

-

Incubate at room temperature or 37°C for 1-2 hours, protected from light.

-

-

Quantification:

-

Measure the absorbance at the appropriate wavelength for the formazan dye produced (e.g., ~570 nm for MTT).

-

Calculate the concentration of NAD(H) or NADP(H) in the sample by comparing the absorbance to a standard curve generated with known concentrations of NADH or NADPH.

-

The concentration of the oxidized form is determined by subtracting the reduced form concentration from the total concentration.

-

Protocol 2: Fluorescence-Based Measurement of NAD(P)H

This method leverages the intrinsic fluorescence of the reduced forms, NADH and NADPH.

Principle: NADH and NADPH are autofluorescent when excited with ultraviolet light (~340-350 nm), emitting light in the blue region of the spectrum (~460 nm).[20] This property can be used for real-time monitoring in living cells using fluorescence microscopy or for quantification in extracts using a fluorometer. Genetically encoded biosensors offer enhanced specificity and dynamic range.

Methodology:

-

Live-Cell Imaging (Microscopy):

-

Culture cells on a suitable imaging dish (e.g., glass-bottom).

-

Use a confocal or multiphoton microscope equipped with a UV laser for excitation (e.g., 351 nm).[24]

-

Collect emission using a band-pass filter centered around 460 nm (e.g., 435-485 nm).[24]

-

To establish the dynamic range and normalize the signal, treat cells with inhibitors to achieve maximum reduction and oxidation:

-

Normalize the measured fluorescence (F) using the formula: (F - F_FCCP) / (F_rotenone - F_FCCP).[24]

-

-

Genetically Encoded Biosensors (e.g., iNap sensors):

-

Transfect or transduce cells with a plasmid encoding a specific NAD(P)H biosensor. These sensors typically consist of a fluorescent protein coupled to an NAD(P)H-binding domain, which changes conformation and fluorescence upon binding.

-

Perform live-cell imaging as described above, using the appropriate excitation and emission wavelengths for the specific fluorescent protein in the sensor.

-

The ratiometric output of these sensors often provides a more robust measure of the NAD(P)H pool dynamics.

-

-

Quantification in Extracts (Fluorometry):

-

Prepare cell or tissue extracts as described in Protocol 1 (using the basic extraction for reduced forms).

-

Use a plate-based fluorometer with excitation set to ~340 nm and emission to ~460 nm.

-

Quantify the concentration by comparing the fluorescence signal to a standard curve prepared with pure NADH or NADPH.

-

Visualizing the Dichotomy: Pathways and Workflows

Figure 1. NADH's role in catabolism, linking cytosolic glycolysis to mitochondrial ATP production.

Figure 2. NADPH production via the PPP and its utilization in biosynthesis and antioxidant defense.

Figure 3. Workflow for the differential extraction and measurement of NAD(P)H pools.

Conclusion and Implications for Drug Development

The strict segregation of NADH and NADPH pools is a fundamental principle of metabolic regulation. NADH is intrinsically linked to energy production through catabolism, while NADPH is dedicated to building complex molecules and defending against oxidative stress through anabolism. This dichotomy allows cells to simultaneously and independently manage energy generation and biosynthetic/antioxidant activities.

For drug development professionals, understanding this distinction is paramount.

-

Oncology: Cancer cells exhibit altered metabolism, often with an increased demand for NADPH to support rapid proliferation and combat high levels of ROS.[16][25] Targeting NADPH-producing enzymes like those in the pentose phosphate pathway is a promising anti-cancer strategy.

-

Metabolic Diseases: Imbalances in the NAD+/NADH ratio are hallmarks of metabolic disorders. Modulating the activity of NAD+-dependent enzymes (e.g., sirtuins) is an active area of research for treating conditions like type 2 diabetes and fatty liver disease.

-

Neurodegeneration & Aging: A decline in NAD+ levels is associated with aging and neurodegenerative diseases.[26] Therapies aimed at boosting NAD+ levels are being investigated to enhance cellular repair and mitochondrial function.

References

- 1. quora.com [quora.com]

- 2. pediaa.com [pediaa.com]

- 3. youtube.com [youtube.com]

- 4. sciencing.com [sciencing.com]

- 5. biology.stackexchange.com [biology.stackexchange.com]

- 6. driphydration.com [driphydration.com]

- 7. quora.com [quora.com]

- 8. What is the role of NADH in cellular respiration? | AAT Bioquest [aatbio.com]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. differencebetween.com [differencebetween.com]

- 11. NADPH: Reductive Biosynthesis and Cellular Redox Control - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 12. biologywise.com [biologywise.com]

- 13. NADPH—The Forgotten Reducing Equivalent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. NADPH-dependent and -independent Disulfide Reductase Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reactive oxygen species - Wikipedia [en.wikipedia.org]

- 17. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 18. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Homeostatic regulation of NAD(H) and NADP(H) in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Monitoring NAD(H) and NADP(H) dynamics during organismal development with genetically encoded fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Measurements of NADH/NADPH levels and redox state [bio-protocol.org]

- 25. stratech.co.uk [stratech.co.uk]

- 26. mdpi.com [mdpi.com]

The Pivotal Role of NADPH Redox Potential in Cellular Homeostasis and Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide adenine dinucleotide phosphate (NADPH) is a fundamental coenzyme in all living organisms, serving as the primary currency for reducing equivalents in a vast array of biosynthetic and detoxification pathways. Its redox potential, a measure of its tendency to donate electrons, is meticulously maintained at a highly negative value, creating a strong driving force for anabolic reactions and the regeneration of critical antioxidant systems. Understanding the nuances of the NADPH redox potential, its regulation, and its compartmentalization within the cell is paramount for researchers in cellular metabolism, disease pathology, and for the strategic development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the core principles of the NADPH redox potential, methodologies for its measurement, and its intricate involvement in key cellular signaling pathways.

Core Concepts of NADPH Redox Potential

The redox state of the NADP+/NADPH couple is a critical determinant of cellular function. The standard redox potential (E°') of the NADP+/NADPH half-reaction is -320 millivolts (mV). However, within the cellular environment, the ratio of NADPH to its oxidized form, NADP+, is kept exceptionally high, typically around 1:50 to 1:100 in the cytosol.[1] This high ratio shifts the actual redox potential (E) to a much more negative value, often estimated to be between -370 mV and -400 mV in the cytosol and even more negative in the mitochondria (-400 mV to -419 mV).[1][2] This highly reducing environment is essential for driving thermodynamically unfavorable reductive biosynthesis reactions and for maintaining the reduced state of antioxidant molecules like glutathione and thioredoxin.

The Nernst equation quantitatively describes the relationship between the redox potential, the standard redox potential, and the ratio of the oxidized to the reduced species:

E = E°' - (RT/nF) * ln([NADPH]/[NADP+])

Where:

-

E is the actual redox potential.

-

E°' is the standard redox potential (-320 mV).

-

R is the ideal gas constant.

-

T is the absolute temperature.

-

n is the number of electrons transferred (2 for the NADP+/NADPH couple).

-

F is the Faraday constant.

-

[NADPH] and [NADP+] are the concentrations of the reduced and oxidized forms, respectively.

This equation underscores the profound impact of the cellular [NADPH]/[NADP+] ratio on the reducing power of this critical coenzyme.

Quantitative Data on NADPH Redox State

The concentration and ratio of NADP+ to NADPH can vary significantly between different cellular compartments and in response to various physiological and pathological conditions. The following tables summarize key quantitative data from the literature.

| Parameter | Cytosol | Mitochondria | Reference(s) |

| Redox Potential (E) | -370 mV to -400 mV | -400 mV to -419 mV | [1][2] |

| [NADPH]/[NADP+] Ratio | ~50:1 to ~100:1 | Highly reduced, >95% as NADPH | [1][2] |

| Total NADP(H) Conc. | Varies by cell type (e.g., ~50 µM in HCT116 cells) | Can be higher than cytosol (e.g., 59% of total in rat liver) | [1][3] |

Table 1: Compartmentalization of NADPH Redox Potential. This table highlights the distinct redox environments maintained within the cytosol and mitochondria, emphasizing the highly reducing nature of both compartments, with the mitochondrial potential being even more negative.

| Cell/Tissue Type | Condition | NADP+/NADPH Ratio | Redox Potential (if reported) | Reference(s) |

| Human Erythrocytes | Healthy adults | ~1.6 | - | [2] |

| Rat Liver | - | - | Cytosol: -400 mV, Mitochondria: -419 mV | [1] |

| HCT116 Cells | Standard culture | ~0.1 | - | [3] |

| Mouse Brain | Aging (21 vs. 10 months) | Increased | 35 mV less negative | [1] |

Table 2: NADPH Redox State in Different Tissues and Conditions. This table provides examples of the variability in the NADP+/NADPH ratio and redox potential across different biological contexts, illustrating the dynamic nature of this redox couple.

Experimental Protocols for Measuring NADPH Redox Potential

Accurate quantification of NADP+ and NADPH is crucial for understanding cellular redox status. Several robust methods are available, each with its own advantages and considerations.

Enzymatic Cycling Assay (Colorimetric/Fluorometric)

This is a highly sensitive and widely used method for quantifying NADP+ and NADPH.

Principle: The assay utilizes an enzyme cycling reaction to amplify the signal from NADP+ or NADPH. In the presence of glucose-6-phosphate dehydrogenase (G6PD), NADP+ is reduced to NADPH by glucose-6-phosphate. The newly formed NADPH then reduces a chromogenic or fluorogenic substrate in a reaction catalyzed by a second enzyme, such as diaphorase. This regenerates NADP+, which can then re-enter the cycle, leading to a significant amplification of the signal over time. To measure NADP+ and NADPH separately, one of the forms is selectively degraded prior to the assay.

Detailed Methodology:

-

Sample Preparation and Extraction:

-

Harvest cells or tissue and wash with cold PBS.

-

For total NADP(H) extraction, use a suitable extraction buffer (e.g., a buffer containing a detergent to lyse cells). To maintain the integrity of the redox couple, it is crucial to rapidly inactivate endogenous enzymes, for instance, by using a phenol/chloroform/isoamyl alcohol (PCI) extraction method.[4]

-

To specifically measure NADPH, the sample extract is treated with a mild acid (e.g., HCl) to degrade NADP+.

-

To specifically measure NADP+, the sample extract is treated with a mild base (e.g., NaOH) to degrade NADPH.

-

Following selective degradation, neutralize the samples.

-

Deproteinize the samples using a 10 kDa molecular weight cut-off spin filter to prevent interference from cellular enzymes.[5]

-

-

Standard Curve Preparation:

-

Prepare a series of NADPH standards of known concentrations in the same extraction buffer used for the samples.

-

-

Enzymatic Cycling Reaction:

-

Add the prepared samples and standards to a 96-well plate.

-

Prepare a master mix containing the cycling enzymes (e.g., G6PD and diaphorase), substrates (glucose-6-phosphate and the chromogenic/fluorogenic probe), and reaction buffer.

-

Add the master mix to each well.

-

-

Signal Detection:

-

Incubate the plate at room temperature, protected from light.

-

Measure the absorbance (for colorimetric assays, typically at 450 nm) or fluorescence (for fluorometric assays) at multiple time points using a microplate reader.[6]

-

-

Data Analysis:

-

Subtract the background reading from all measurements.

-

Plot the standard curve of absorbance/fluorescence versus NADPH concentration.

-

Determine the concentration of NADP(H) in the samples from the standard curve.

-

Calculate the NADP+/NADPH ratio.

-

High-Performance Liquid Chromatography (HPLC)

HPLC offers a direct and specific method for the separation and quantification of NADP+ and NADPH.

Principle: Cellular extracts are injected into an HPLC system equipped with a suitable column (e.g., a reversed-phase C18 or HILIC column). NADP+ and NADPH are separated based on their different polarities and detected by their characteristic UV absorbance (typically at 260 nm) or by mass spectrometry (LC-MS) for higher sensitivity and specificity.

Detailed Methodology:

-

Sample Preparation and Extraction:

-

Harvest and wash cells or tissue as described for the enzymatic assay.

-

Extract metabolites using a cold solvent mixture, such as 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid, to precipitate proteins and extract the cofactors.[3]

-

Immediately neutralize the extract with a base (e.g., ammonium bicarbonate) to prevent the degradation of NADPH, which is unstable in acidic conditions.[3]

-

Centrifuge to remove precipitated proteins and collect the supernatant.

-

-

HPLC Analysis:

-

Inject the prepared extract into the HPLC system.

-

Chromatographic Separation:

-

Mobile Phase: A gradient of a buffered aqueous solution (e.g., phosphate buffer, pH 6.0) and an organic solvent (e.g., methanol or acetonitrile) is typically used.[7]

-

Column: A reversed-phase C18 column is commonly employed.

-

-

Detection:

-

UV Detection: Monitor the column effluent at 260 nm. NADP+ and NADPH will elute at distinct retention times.[7]

-

Mass Spectrometry (LC-MS): For more sensitive and specific detection, couple the HPLC to a mass spectrometer. This allows for quantification based on the mass-to-charge ratio of the ions.

-

-

-

Data Analysis:

-

Generate a standard curve by injecting known concentrations of NADP+ and NADPH standards.

-

Identify and quantify the NADP+ and NADPH peaks in the sample chromatograms based on their retention times and peak areas compared to the standards.

-

Calculate the concentrations and the NADP+/NADPH ratio.

-

Key Signaling Pathways and Workflows Involving NADPH

The highly reducing potential of NADPH is harnessed in numerous cellular processes, from antioxidant defense to signal transduction.

NADPH Oxidase (NOX) Signaling Pathway

NADPH oxidases are a family of enzymes that transfer electrons from NADPH to molecular oxygen to produce the superoxide anion (O₂⁻), a reactive oxygen species (ROS). While high levels of ROS are damaging, at low concentrations, they act as critical second messengers in a variety of signaling pathways.

Caption: Activation of the NADPH oxidase (NOX) complex at the plasma membrane.

Glutathione and Thioredoxin Antioxidant Systems

NADPH is the ultimate source of reducing power for the two major antioxidant systems in the cell: the glutathione system and the thioredoxin system. These systems are essential for detoxifying ROS and maintaining a reduced intracellular environment.

Caption: The central role of NADPH in regenerating the glutathione and thioredoxin antioxidant systems.

Experimental Workflow for NADPH Quantification

The following diagram outlines a typical workflow for the extraction and quantification of cellular NADPH.

Caption: A generalized workflow for the quantification of cellular NADPH levels.

Conclusion

The redox potential of NADPH is a cornerstone of cellular metabolism, providing the reducing power necessary for biosynthesis and the maintenance of a robust antioxidant defense. Its tight regulation and compartmentalization underscore its critical importance in cellular health. For researchers and drug development professionals, a thorough understanding of the principles governing the NADPH redox state and the methodologies to accurately measure it are indispensable. Dysregulation of NADPH metabolism is implicated in a wide range of diseases, including cancer, metabolic syndrome, and neurodegenerative disorders. Consequently, the enzymes and pathways that control the NADPH redox potential represent promising targets for therapeutic intervention. The technical information and protocols provided in this guide serve as a valuable resource for investigating the multifaceted roles of NADPH and for advancing the development of novel strategies to modulate its activity for therapeutic benefit.

References

- 1. Cytoplasmic and Mitochondrial NADPH-Coupled Redox Systems in the Regulation of Aging [mdpi.com]

- 2. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. NADP+/NADPH Analysis Service - Creative Proteomics [creative-proteomics.com]

The Cellular Economy of Reducing Power: A Technical Guide to NADPH Synthesis and Quantification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide adenine dinucleotide phosphate (NADPH) is a ubiquitous and essential cellular cofactor, serving as the primary currency of reducing power for a vast array of anabolic reactions and antioxidant defense systems. Its synthesis and regulation are intricately linked to central carbon metabolism, and dysregulation of NADPH homeostasis is implicated in numerous pathologies, including cancer and metabolic disorders. This technical guide provides an in-depth exploration of the primary natural sources and biosynthetic pathways of NADPH within mammalian cells. We delve into the canonical Pentose Phosphate Pathway (PPP), the contributions of cytosolic and mitochondrial isocitrate dehydrogenases and malic enzymes, and the emerging role of the folate cycle. Furthermore, this document offers a compendium of detailed experimental protocols for the quantification of cellular NADPH pools and the enzymatic activity of its key producers, alongside a summary of quantitative data to serve as a valuable reference for researchers. The intricate signaling and metabolic pathways are visually represented through detailed diagrams to facilitate a comprehensive understanding of this critical aspect of cellular physiology.

Natural Sources and Biosynthesis of NADPH

The cellular NADPH pool is maintained by a network of interconnected metabolic pathways, with distinct contributions from the cytosol and mitochondria. The primary sources of NADPH are detailed below.

The Pentose Phosphate Pathway (PPP)

The Pentose Phosphate Pathway (PPP) is a major contributor to cytosolic NADPH production, accounting for a significant portion of the cell's reducing power, with estimates suggesting it is responsible for approximately 60% of NADPH production in humans.[1] This pathway runs parallel to glycolysis and is composed of two distinct phases: the oxidative and non-oxidative branches.[2][3]

The oxidative phase is the primary site of NADPH generation. In this series of reactions, glucose-6-phosphate is oxidized to ribulose-5-phosphate, with the concomitant reduction of two molecules of NADP+ to NADPH for each molecule of glucose-6-phosphate that enters the pathway.[1][2][4] The key NADPH-producing enzymes in this phase are:

-

Glucose-6-Phosphate Dehydrogenase (G6PD): This is the rate-limiting enzyme of the PPP and catalyzes the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, generating the first molecule of NADPH.[1][2] G6PD activity is allosterically regulated, stimulated by its substrate NADP+ and inhibited by its product NADPH.[1]

-

6-Phosphogluconate Dehydrogenase (6PGD): This enzyme catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, producing the second molecule of NADPH.[5]

The non-oxidative phase involves a series of reversible sugar-phosphate interconversions that link the PPP back to glycolysis and gluconeogenesis, allowing the cell to adapt the output of the pathway to its specific metabolic needs.[2]

Isocitrate Dehydrogenases (IDHs)

Isocitrate dehydrogenases are a family of enzymes that catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate.[6] In mammals, there are three isoforms of IDH, with distinct subcellular localizations and cofactor specificities. The NADP+-dependent isoforms, IDH1 and IDH2, are significant sources of NADPH.

-

IDH1 (Cytosolic and Peroxisomal): This isoform is a primary producer of NADPH in the cytoplasm and peroxisomes of many tissues, particularly the brain.[5][7] It plays a crucial role in providing reducing equivalents for antioxidant defense and fatty acid synthesis.[7]

-

IDH2 (Mitochondrial): Located in the mitochondrial matrix, IDH2 is a key contributor to the mitochondrial NADPH pool.[5][8] This pool is essential for the regeneration of reduced glutathione and for the function of the mitochondrial cytochrome P450 system.[8][9]

Malic Enzymes (MEs)

Malic enzymes catalyze the oxidative decarboxylation of malate to pyruvate, with the concurrent reduction of NADP+ to NADPH.[10][11][12] Humans express three isoforms of malic enzyme with distinct localizations and cofactor requirements.

-

ME1 (Cytosolic): This NADP+-dependent enzyme is a significant source of cytosolic NADPH, particularly in tissues with high rates of fatty acid synthesis, such as the liver and adipose tissue.[5][10]

-

ME2 and ME3 (Mitochondrial): These isoforms reside in the mitochondria, with ME2 being NADP+-dependent and contributing to the mitochondrial NADPH pool.[5]

Other Sources of NADPH

While the PPP, IDHs, and MEs are considered the canonical sources of NADPH, other pathways also contribute to the cellular reducing equivalent pool.

-

Folate Metabolism: The folate cycle, particularly the mitochondrial branch, has been identified as a significant contributor to NADPH production. The enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) catalyzes the oxidation of methylenetetrahydrofolate to 10-formyl-tetrahydrofolate, with the concomitant reduction of NADP+ to NADPH.[13]

-

Nicotinamide Nucleotide Transhydrogenase (NNT): Located in the inner mitochondrial membrane, NNT catalyzes the transfer of hydride ions between NADH and NADP+, thereby generating NADPH from NADH in a proton-gradient-dependent manner.

Quantitative Data on NADPH Synthesis

The relative contribution of each pathway to the total cellular NADPH pool can vary significantly depending on the cell type, metabolic state, and environmental conditions. The following tables summarize key quantitative data related to NADPH homeostasis.

| Parameter | Cell Type/Tissue | Value | Reference |

| Cellular NADPH Concentration | Rat Liver | ~1788 nmol/g dry weight (total NADP(H)) | [14] |

| Rat Heart | - | - | |

| Mouse Erythrocytes | - | - | |

| HEK293 cells | ~3 µM (free cytosolic) | [15] | |

| ~37 µM (free mitochondrial) | [15] | ||

| NADPH/NADP+ Ratio | Rat Liver (Cytosol) | ~100:1 | [1] |

| Healthy Cells (Cytosol) | ~99% reduced | [5] | |

| Healthy Cells (Mitochondria) | ~99% reduced | [5] | |

| Yeast (Cytosol) | Varies with stress | [16] | |

| Relative Pathway Contribution | HCT116 Colon Cancer Cells | PPP is the default cytosolic pathway | [17] |

| Proliferating Cells | PPP is the largest cytosolic contributor | [18] | |

| Folate metabolism is a nearly comparable contributor | [18] |

Experimental Protocols

Accurate quantification of NADPH levels and the activity of NADPH-producing enzymes is crucial for understanding cellular metabolism and the effects of pharmacological interventions. This section provides detailed methodologies for key experiments.

Measurement of Cellular NADPH/NADP+ Ratio

Several methods are available for the quantification of NADPH and NADP+ levels, each with its own advantages and limitations.

Commercially available kits offer a convenient and sensitive method for measuring NADP+/NADPH ratios in cell and tissue extracts. These assays are typically based on an enzymatic cycling reaction.

Principle: In the presence of NADP+ and NADPH, a specific reductase reduces a substrate to form a colored or fluorescent product. The rate of product formation is proportional to the total amount of NADP+ and NADPH in the sample. To differentiate between the oxidized and reduced forms, samples are pre-treated with either a weak acid to destroy NADPH or a weak base to destroy NADP+.

General Protocol (Example using a fluorometric kit):

-

Sample Preparation:

-

For cell lysates, harvest cells and resuspend in an appropriate extraction buffer provided with the kit. Homogenize or sonicate the cells on ice.

-

For tissue samples, homogenize the tissue in the extraction buffer.

-

Centrifuge the lysate/homogenate to remove debris.

-

Deproteinate the sample using a 10 kDa spin filter.

-

-

Extraction of NADP+ and NADPH:

-

To measure total NADP+/NADPH: Use the deproteinated sample directly.

-

To measure NADPH: Treat an aliquot of the deproteinated sample with a weak base (e.g., 0.1 N NaOH) and heat to destroy NADP+. Neutralize the sample with an equivalent amount of weak acid.

-

To measure NADP+: Treat another aliquot of the deproteinated sample with a weak acid (e.g., 0.1 N HCl) and heat to destroy NADPH. Neutralize the sample with an equivalent amount of weak base.

-

-

Standard Curve Preparation: Prepare a series of NADP+ standards according to the kit instructions.

-

Assay:

-

Add standards and prepared samples to a 96-well microplate.

-

Add the NADP cycling reagent mix to each well.

-

Incubate at room temperature for the time specified in the kit protocol.

-

Read the fluorescence at the appropriate excitation and emission wavelengths.

-

-

Calculation: Determine the concentrations of total NADP+/NADPH, NADPH, and NADP+ from the standard curve. Calculate the NADPH/NADP+ ratio.

LC-MS offers a highly specific and sensitive method for the simultaneous quantification of NADPH and NADP+.

Principle: Cell or tissue extracts are separated by liquid chromatography, and the masses of NADPH and NADP+ are detected by a mass spectrometer. Stable isotope-labeled internal standards are often used for accurate quantification.

General Protocol:

-

Metabolism Quenching and Extraction:

-

Rapidly quench cellular metabolism by adding ice-cold extraction solvent (e.g., 40:40:20 acetonitrile:methanol:water with 0.1 M formic acid) to the cell culture or tissue sample.[19]

-

Scrape cells or homogenize tissue in the extraction solvent.

-

Centrifuge to pellet cellular debris.

-

-

LC-MS Analysis:

-

Inject the supernatant onto an appropriate LC column (e.g., an anion-exchange column).

-

Separate the metabolites using a suitable gradient.

-

Detect the masses of NADPH and NADP+ using a high-resolution mass spectrometer operating in negative ion mode.

-

-

Quantification: Quantify the analytes by comparing their peak areas to those of known standards.

Enzymatic Activity Assays

Measuring the activity of key NADPH-producing enzymes provides insights into the metabolic flux through these pathways.

Principle: The activity of G6PD is determined by monitoring the rate of NADP+ reduction to NADPH, which is measured by the increase in absorbance at 340 nm.

Protocol:

-

Reagent Preparation:

-

Assay Procedure:

-

Prepare a reaction mixture containing the assay buffer, MgCl2, and NADP+ solution.

-

Add the cell or tissue lysate to the reaction mixture.

-

Initiate the reaction by adding the G6P substrate.

-

Immediately monitor the increase in absorbance at 340 nm for several minutes using a spectrophotometer.

-

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH (6.22 x 10^3 M-1cm-1).

Principle: The activity of malic enzyme is determined by monitoring the rate of NADP+ reduction to NADPH at 340 nm in the presence of L-malate.

Protocol:

-

Reagent Preparation:

-

Assay Procedure:

-

Combine the assay buffer, L-malic acid, NADP+, and MnCl2 in a cuvette.

-

Add the enzyme sample to initiate the reaction.

-

Monitor the increase in absorbance at 340 nm.

-

-

Calculation: Calculate the activity as described for the G6PD assay.

Principle: The activity of NADP+-dependent IDH is measured by following the production of NADPH at 340 nm in the presence of isocitrate.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: e.g., 50 mM Potassium Phosphate, pH 7.5.

-

Substrate Solution: Isocitrate.